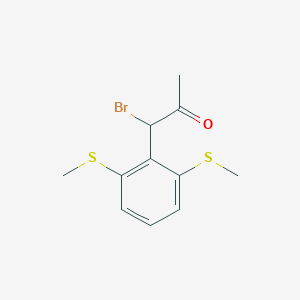![molecular formula C8H6BrClO2 B14072155 7-Bromo-5-chloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B14072155.png)
7-Bromo-5-chloro-2,3-dihydrobenzo[b][1,4]dioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-5-chloro-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound that belongs to the class of benzodioxines This compound is characterized by the presence of bromine and chlorine atoms attached to a dihydrobenzo[b][1,4]dioxine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-chloro-2,3-dihydrobenzo[b][1,4]dioxine typically involves the bromination and chlorination of a dihydrobenzo[b][1,4]dioxine precursor. One common method involves the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation at the desired positions on the benzodioxine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-5-chloro-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodioxines, while oxidation and reduction can produce different oxidized or reduced derivatives .
Applications De Recherche Scientifique
7-Bromo-5-chloro-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 7-Bromo-5-chloro-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to biological targets, potentially leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine
- 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxaldehyde
- 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide
Uniqueness
The combination of these halogens can lead to distinct properties and activities that are not observed in compounds with only one halogen substituent .
Propriétés
Formule moléculaire |
C8H6BrClO2 |
|---|---|
Poids moléculaire |
249.49 g/mol |
Nom IUPAC |
7-bromo-5-chloro-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C8H6BrClO2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4H,1-2H2 |
Clé InChI |
GZWBCDAQKRFCHA-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(O1)C=C(C=C2Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14072123.png)

